4-(Phenylsulfanyl)dec-4-enal
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Overview
Description
4-(Phenylsulfanyl)dec-4-enal is an organic compound characterized by the presence of a phenylsulfanyl group attached to a dec-4-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)dec-4-enal typically involves the reaction of dec-4-enal with a phenylsulfanyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where dec-4-enal is reacted with phenylsulfanyl chloride in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)dec-4-enal undergoes various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Phenylsulfanyl)dec-4-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)dec-4-enal involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which plays a role in cell signaling pathways . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to reduce the expression of inflammatory markers like TNF-α and COX-2 .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: Known for its anti-inflammatory and memory-enhancing properties.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness
4-(Phenylsulfanyl)dec-4-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long carbon chain and phenylsulfanyl group make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
62873-28-3 |
---|---|
Molecular Formula |
C16H22OS |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-phenylsulfanyldec-4-enal |
InChI |
InChI=1S/C16H22OS/c1-2-3-4-6-10-16(13-9-14-17)18-15-11-7-5-8-12-15/h5,7-8,10-12,14H,2-4,6,9,13H2,1H3 |
InChI Key |
YXDIKSGFZZLOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(CCC=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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